2-(3-Methyl-3-nitrobutyl)-1,3-dioxolane
Overview
Description
Synthesis Analysis
MNBD can be synthesized via a multi-step process starting with commercially available starting materials. The key step in the synthesis involves the reaction of 3-methyl-3-nitrobutanal with ethylene glycol under acidic conditions to form the dioxolane ring.Molecular Structure Analysis
The molecular formula of MNBD is C8H15NO4, and its molecular weight is 189.21 g/mol . The SMILES string representation of the molecule isCC(C)(CCC1OCCO1)N+[O-]
. Physical And Chemical Properties Analysis
MNBD is a yellowish, oily liquid with a boiling point of 233°C and a melting point of -29°C. It is soluble in most organic solvents but has limited solubility in water. The density of MNBD is 1.13 g/mL at 25°C .Scientific Research Applications
Synthesis of Jasmonoid and Prostaglandin Intermediates
2-(2-Nitroethyl)1,3-Dioxolane is a versatile reagent for 3-oxopropyl anion synthon, which has been utilized in the synthesis of intermediates for jasmonoids and prostaglandins. This methodology involves nitro-aldol condensation, oxidation, and a denitration sequence, leading to the creation of various intermediates useful in the production of these compounds (Rosini, Ballini, Petrini, & Sorrenti, 1984).
Production of 1,4-Diketones
1,4-Diketones, essential in the synthesis of (Z)-jasmone and dihydrojasmone, can be synthesized starting from aldehydes using 1-(2-methyl-1,3-dioxolane-2-yl)-2-nitroethane. This process involves a chain-lengthening reaction through nitro-aldol condensation, followed by oxidation and denitration (Rosini, Ballini, & Sorrenti, 1983).
Synthesis of Cyclopentyl Methyl Ether
Cyclopentyl methyl ether, forming a positive azeotrope with water, has been successfully used as a solvent in the synthesis of 1,3-dioxanes and 1,3-dioxolanes. This is carried out under Dean-Stark conditions by acetalization of aliphatic and aromatic aldehydes or ketones, using ammonium salts as environmentally friendly acidic catalysts (Azzena et al., 2015).
Development of Degradable Polymers
2-Methylene-4-phenyl-1,3-dioxolane (MPDL) has been synthesized and employed as a controlling comonomer for nitroxide-mediated polymerization. This process produces well-defined, degradable polymethacrylate copolymers, which are significant in various applications including biomedical fields (Tran et al., 2016).
Recovery of Poly(3-hydroxybutyrate)
A non-toxic and simple recovery procedure for poly(3-hydroxybutyrate) has been developed using 1,3-dioxolane as a green solvent. This process involves extraction from dried cells, followed by phase separation, leading to high recovery yields and purity of poly(3-hydroxybutyrate) (Yabueng & Napathorn, 2018).
Enhancement of Dielectric and Optical Anisotropy in Liquid Crystals
1,3-Dioxolane-terminated liquid crystals, synthesized from 4-alkylcyclohexanecarboxylic acids, have shown significant increases in positive dielectric anisotropy and birefringence. This enhancement is crucial for applications in liquid crystal displays and other optoelectronic devices (Chen et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-(3-methyl-3-nitrobutyl)-1,3-dioxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-8(2,9(10)11)4-3-7-12-5-6-13-7/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLCLPRCWSOGPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1OCCO1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339001 | |
Record name | 2-(3-Methyl-3-nitrobutyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-3-nitrobutyl)-1,3-dioxolane | |
CAS RN |
57620-56-1 | |
Record name | 2-(3-Methyl-3-nitrobutyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-Methyl-3-nitrobutyl)-1,3-dioxolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.